molecular formula C17H27ClN2O B12431256 Phenampromide hydrochloride CAS No. 98348-21-1

Phenampromide hydrochloride

Cat. No.: B12431256
CAS No.: 98348-21-1
M. Wt: 310.9 g/mol
InChI Key: AUEUUAMHKRZWEJ-UHFFFAOYSA-N
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Description

Phenampromide hydrochloride is a synthetic opioid analgesic compound belonging to the ampromide family, related to other drugs such as propiram and diampromide . It is supplied as the hydrochloride salt with a molecular formula of C17H27ClN2O and a PubChem CID of 3062539 . As a μ-opioid receptor agonist, it produces classical opioid effects including analgesia and sedation, and research on its enantiomers has shown that all analgesic activity resides in the (S)-isomer . Its primary research value lies in studying the structure-activity relationships of opioid compounds; for instance, introduction of a phenyl group to the 4-position of its piperidine ring can create derivatives with significantly higher potency . In the United States, Phenampromide is classified as a Schedule I controlled substance (ACSCN 9638) under the Controlled Substances Act, denoting it has a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision . The free base conversion ratio for the hydrochloride salt is 0.88 . This product is strictly for Research Use Only and is intended for laboratory research purposes in controlled settings. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

98348-21-1

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H

InChI Key

AUEUUAMHKRZWEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl

Origin of Product

United States

Chemical Synthesis and Methodologies for Phenampromide Hydrochloride

Established Synthetic Pathways and Chemical Precursors

The synthesis of Phenampromide, first developed in the 1960s, follows established principles of organic chemistry for the formation of amides and the alkylation of amines. A plausible synthetic route involves a multi-step process beginning with readily available chemical precursors.

One likely pathway commences with the synthesis of the key intermediate, 1-(propan-2-yl)piperidine. This can be achieved through the reductive amination of acetone (B3395972) with piperidine (B6355638). Subsequently, this intermediate undergoes further reactions to introduce the propionanilide moiety.

A core reaction in the synthesis is the formation of the amide bond. This is typically achieved by reacting N-phenylpropionamide with a suitable alkylating agent derived from 1-(propan-2-yl)piperidine. The final step would involve the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Table 1: Key Precursors in Established Phenampromide Synthesis

Precursor Molecule Chemical Formula Role in Synthesis
Piperidine C₅H₁₁N Foundation of the piperidine ring
Acetone C₃H₆O Carbon source for the isopropyl group
N-Phenylpropionamide C₉H₁₁NO Source of the propionanilide moiety
Hydrochloric Acid HCl Formation of the hydrochloride salt

Enantioselective Synthesis Approaches for Chiral Purity

The differential pharmacological activity between the enantiomers of Phenampromide necessitates synthetic methods that can selectively produce the desired (S)-isomer. researchgate.net Early approaches to obtaining enantiomerically pure compounds typically relied on chiral resolution.

Classical resolution involves the synthesis of a racemic mixture of Phenampromide, followed by separation of the enantiomers. This is often accomplished by reacting the racemic base with a chiral acid, such as tartaric acid. This reaction forms diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of Phenampromide can be liberated by treatment with a base.

Table 2: Chiral Resolution of Phenampromide

Step Description Key Reagents
1 Formation of Diastereomeric Salts Racemic Phenampromide, Chiral Resolving Agent (e.g., Tartaric Acid)
2 Separation of Diastereomers Fractional Crystallization
3 Liberation of Enantiomer Base (e.g., Sodium Hydroxide)

Exploration of Novel Synthetic Strategies and Methodological Innovations

More recent research has focused on developing enantioselective synthetic routes that directly produce a specific enantiomer, thus avoiding the inefficiencies of chiral resolution. One such innovative approach involves the use of an aziridinium (B1262131) ion intermediate for the synthesis of (R)-Phenampromide. nih.gov

This modern strategy utilizes a chiral starting material, (R)-1-benzyl-2-methylaziridine. The synthesis proceeds through the following key steps:

Ring-opening of the aziridine (B145994): The chiral aziridine is reacted with aniline, leading to the formation of a chiral diamine intermediate.

Acylation: The resulting secondary amine is then acylated with propionyl chloride to introduce the propionyl group.

Debenzylation: The final step involves the removal of the benzyl (B1604629) protecting group to yield the target (R)-Phenampromide.

This method provides a direct route to an enantiomerically enriched product, showcasing the advancements in asymmetric synthesis.

Table 3: Novel Enantioselective Synthesis of (R)-Phenampromide

Step Description Key Reagents/Intermediates
1 Aziridinium Ion Formation and Ring Opening (R)-1-benzyl-2-methylaziridine, Aniline
2 Amide Formation Propionyl Chloride
3 Deprotection Catalytic Hydrogenation

Stereochemical Aspects of Phenampromide Hydrochloride

Enantiomeric Forms and Strategies for Resolution

Phenampromide possesses a single chiral center, giving rise to two distinct enantiomeric forms: (+)-Phenampromide and (-)-Phenampromide. When synthesized from achiral precursors without chiral control, the compound is produced as a racemic mixture, which contains an equal 50:50 ratio of the two enantiomers. Because enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their separation, a process known as resolution, requires a chiral environment. pbworks.com

The most common and established strategy for resolving racemic amines like Phenampromide is through chemical resolution involving the formation of diastereomeric salts. libretexts.org This method leverages the following principles:

Reaction with a Chiral Resolving Agent: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. pbworks.comlibretexts.org

Formation of Diastereomers: This acid-base reaction produces a mixture of two diastereomeric salts. For example, reacting (±)-Phenampromide with (+)-tartaric acid yields [(+)-Phenampromide][(+)-tartrate] and [(-)-Phenampromide][(+)-tartrate].

Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. pbworks.com This difference allows for their separation by methods such as fractional crystallization. libretexts.orgerowid.org One diastereomeric salt will typically crystallize out of a suitable solvent more readily than the other.

Regeneration of Enantiomers: After separation, the pure diastereomeric salts are treated with a base to neutralize the chiral acid, regenerating the individual, enantiomerically pure (+)- and (-)-Phenampromide. pbworks.com

This classical resolution technique remains a robust and widely used method for obtaining the pure stereoisomers of chiral pharmaceuticals for further study and development. libretexts.orgmdpi.com

Stereospecificity in Preclinical Biological Activity

The interaction between a drug and its biological target, such as a receptor, is highly dependent on the three-dimensional structure of both molecules. Opioid receptors are chiral macromolecules, and as a result, they can differentiate between the enantiomers of a chiral ligand like Phenampromide. wikipedia.org This leads to stereospecificity, where one enantiomer is significantly more potent or active than the other. nih.gov

In the case of opioid analgesics, it is a well-established principle that the biological activity, including receptor binding affinity and analgesic effect, often resides predominantly in one of the enantiomers. For example, research on the stereoisomers of methadone, another potent opioid agonist, clearly demonstrates this principle. The R-enantiomer of methadone has a substantially higher affinity for µ-opioid receptors, the primary target for analgesia, compared to the S-enantiomer. nih.gov

While specific preclinical data tables comparing the analgesic potency (e.g., ED₅₀ values) or receptor binding affinities (e.g., Kᵢ values) for the individual enantiomers of Phenampromide are not widely detailed in publicly available literature, the established pharmacology of opioids strongly supports that its analgesic effects are stereospecific. The activity is known to reside primarily in the (-)-enantiomer, which has been identified as the (R)-enantiomer. acs.org The principle of stereospecific binding, as illustrated by methadone, is directly applicable to Phenampromide.

Table 1: Illustrative Example of Stereospecificity in Opioid Receptor Binding (Methadone Enantiomers)
Compoundµ₁ Receptor Affinity (IC₅₀ nM)µ₂ Receptor Affinity (IC₅₀ nM)
(R)-methadone3.06.9
(S)-methadone26.488.0
Racemic methadoneNot specifiedNot specified
This table illustrates the concept of stereospecificity using data for methadone, where the (R)-enantiomer shows significantly higher affinity (lower IC₅₀ value) for µ-opioid receptors than the (S)-enantiomer. nih.gov A similar principle of differential activity applies to the enantiomers of Phenampromide.

Methodologies for Configurational Assignment in Research

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is a fundamental step in stereochemical research. For Phenampromide, the absolute configuration of the biologically active (-)-enantiomer was definitively established as (R) in seminal work by Philip S. Portoghese in 1966. acs.org

The methodologies available for such assignments have evolved over time, but historically, chemical correlation was a primary technique. This approach involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, without disturbing the chiral center. By correlating the optical rotation and other properties, the configuration of the original molecule can be deduced.

In modern pharmaceutical research, a variety of powerful analytical techniques are employed to unambiguously determine absolute configuration:

X-ray Crystallography: This is considered the gold standard for configurational assignment. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique provides a detailed three-dimensional map of the electron density of the molecule, allowing for the direct visualization of the spatial arrangement of its atoms.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to one calculated for a known configuration (e.g., the R configuration) using quantum chemistry methods, the absolute configuration can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR does not differentiate between enantiomers, the use of chiral derivatizing agents (such as Mosher's acid) can convert enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. Analysis of these differing chemical shifts can be used to deduce the absolute configuration at the chiral center.

The establishment of (-)-Phenampromide as (R)-Phenampromide was a crucial finding, allowing for a deeper understanding of the structure-activity relationships required for interaction with opioid receptors. acs.org

Structure Activity Relationship Sar Studies of Phenampromide Hydrochloride

Analysis of Core Chemical Structure and Key Pharmacophores

The foundational structure of phenampromide comprises a central N-phenylpropanamide moiety linked to a 1-methyl-2-(piperidin-1-yl)ethyl group. The key pharmacophoric elements essential for its opioid activity are believed to include:

The tertiary amine: The basic nitrogen atom within the piperidine (B6355638) ring is a crucial feature for opioid receptor interaction, as it is typically protonated at physiological pH, allowing for a key ionic interaction with the receptor.

The aromatic ring: The N-phenyl group is vital for binding affinity, likely engaging in hydrophobic and van der Waals interactions within the receptor's binding pocket.

The propionamide (B166681) group: The carbonyl oxygen in the propanamide linkage can act as a hydrogen bond acceptor, further anchoring the molecule to the receptor. The ethyl group of the propanamide can also contribute to the hydrophobic interactions.

The stereocenter: Phenampromide possesses a chiral center at the carbon atom of the 1-methyl-2-(piperidin-1-yl)ethyl group. Research has demonstrated that the analgesic activity resides almost exclusively in the (S)-enantiomer, highlighting the stereospecific nature of the opioid receptor binding.

These features collectively create a three-dimensional arrangement that allows for effective binding to and activation of opioid receptors, leading to its analgesic effects.

Impact of Substituent Modifications on In Vitro Activity

Systematic modifications of the phenampromide scaffold have revealed critical insights into the structural requirements for potent opioid activity. While extensive public data with specific in vitro values such as Ki or EC50 for a wide range of phenampromide analogs are limited in readily available literature, qualitative and semi-quantitative findings from various studies illustrate key SAR trends.

One of the most significant areas of modification has been the piperidine ring. The introduction of a phenyl group at the 4-position of the piperidine ring has been shown to dramatically increase analgesic potency. This enhancement is thought to be due to additional favorable interactions within a sub-pocket of the opioid receptor.

Compound/ModificationRelative Potency (Compared to Morphine)
Phenampromide-
4-Phenylphenampromide60x
4-Hydroxy-4-phenylphenampromide150x

Note: The data in this table is based on in vivo analgesic activity and is presented to illustrate the impact of substituent modifications. Specific in vitro binding affinity or functional assay data is not widely available in the public domain.

The data clearly indicates that substitution at the 4-position of the piperidine ring is a critical determinant of potency. The addition of a hydroxyl group to the 4-phenyl substituent, as seen in 4-hydroxy-4-phenyl phenapromide, further enhances activity, suggesting the potential for a hydrogen bonding interaction at this position.

Comparative SAR within the Ampromide Chemical Family and Related Analogs

The ampromide family includes other structurally related opioid analgesics such as diampromide and propiram. Comparative analysis of these compounds provides further understanding of the SAR within this chemical class.

Diampromide: In diampromide, the piperidine ring of phenampromide is replaced by a pyrrolidine (B122466) ring. This modification generally results in a compound with a similar analgesic profile, indicating that a five-membered or six-membered saturated heterocyclic amine can fulfill the role of the tertiary amine pharmacophore.

Propiram: Propiram features a pyridine (B92270) ring in place of the N-phenyl group found in phenampromide. This substitution influences the electronic and steric properties of the molecule, leading to differences in potency and receptor binding profiles.

The core N-acyl-N-aryl amine structure is a common feature in many potent opioid analgesics, including the highly potent fentanyl and its analogs. While phenampromide is structurally simpler than fentanyl, they share the N-phenylpropanamide pharmacophore. The key difference lies in the substitution on the nitrogen atom of the anilide. In fentanyl, this is a 4-piperidyl group, which is a more rigid structure compared to the more flexible 1-methyl-2-(piperidin-1-yl)ethyl group of phenampromide. This structural difference contributes significantly to the much higher potency of fentanyl. The exploration of SAR in the ampromide family has contributed to the broader understanding of the structural requirements for potent opioid receptor agonism.

Preclinical Pharmacological Characterization of Phenampromide Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing a novel opioid compound such as Phenampromide hydrochloride involves determining its binding affinity and selectivity for the different opioid receptor subtypes. This is crucial for predicting its potential therapeutic effects and side-effect profile.

Ligand Binding Assay Methodologies (e.g., saturation binding, competitive binding, Scintillation Proximity Assay (SPA))

The determination of binding affinities relies on sophisticated in vitro techniques.

Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand. While not directly measuring the affinity of an unlabeled compound like this compound, this method is fundamental for characterizing the receptor system being used.

Competitive Binding Assays: This is the primary method for determining the Ki of an unlabeled compound. In these assays, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50), and applying the Cheng-Prusoff equation, the Ki value can be calculated.

Scintillation Proximity Assay (SPA): This is a high-throughput screening method for studying ligand binding. In this assay, receptor-containing membranes are immobilized onto beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. Competitive binding experiments can be performed in an SPA format by measuring the displacement of a radiolabeled ligand by an unlabeled competitor.

Cellular and Molecular Mechanisms of Action (in vitro Investigations)

Beyond receptor binding, it is essential to understand how this compound activates downstream cellular signaling pathways and influences receptor dynamics.

Receptor Internalization and Trafficking Dynamics

Agonist-induced receptor internalization is a key mechanism for regulating opioid receptor signaling. Upon prolonged or intense activation, opioid receptors are removed from the cell surface via endocytosis. This process can contribute to the development of tolerance.

The ability of this compound to induce opioid receptor internalization can be studied using various imaging techniques, such as confocal microscopy or high-content imaging, in cells expressing fluorescently tagged opioid receptors. The rate and extent of receptor internalization following exposure to this compound can be quantified, providing insights into its potential to induce receptor desensitization and tolerance.

Advanced Analytical Methodologies for Phenampromide Hydrochloride Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental analytical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. encyclopedia.pub For a compound like Phenampromide hydrochloride, various chromatographic methods offer high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolving power, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.gov In the analysis of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This technique utilizes a nonpolar stationary phase (commonly C18-bonded silica) and a polar mobile phase.

The separation mechanism involves the partitioning of this compound between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), the retention time of the analyte can be precisely controlled to achieve optimal separation from impurities or other components. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the Phenampromide structure allows for UV absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~3-5 minutes

Note: These are representative parameters and require optimization for specific applications.

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of the polar hydrochloride salt form, which can affect volatility and thermal stability.

For GC analysis, derivatization may be employed to convert the analyte into a more volatile and thermally stable form. However, modern GC systems with high-temperature injectors and stable capillary columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), can sometimes analyze such compounds directly. swgdrug.orgmmu.ac.uk When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides excellent separation and identification capabilities. nih.gov

Table 2: Potential GC Parameters for Phenampromide Analysis (after conversion to free base)

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1 mL/min)
Injector Temperature 280 °C
Oven Program Initial 90°C, ramp to 300°C at 15°C/min, hold for 10 min
Detector Mass Spectrometer (MS)
Injection Mode Split (e.g., 100:1)

Note: These parameters are illustrative and would require significant method development, potentially including a derivatization step.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, greater resolution, and improved sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The fundamental principles of separation in UHPLC are the same as in HPLC. For this compound, a UHPLC method would translate the conditions from an HPLC method, resulting in a much shorter run time, often under two minutes, without sacrificing separation efficiency. nih.gov This high-throughput capability is invaluable in research settings where large numbers of samples need to be analyzed. The combination of UHPLC with mass spectrometry (UHPLC-MS) is particularly powerful for analyzing complex biological samples. nih.govnih.gov

Table 3: Representative UHPLC Parameters for High-Throughput Analysis

ParameterCondition
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 1.5 minutes
Flow Rate 0.4 mL/min
Detection Tandem Mass Spectrometer (MS/MS)
Column Temperature 40 °C
Total Run Time < 3 minutes

Note: Parameters are typical for rapid screening methods and would be optimized for the specific analyte and matrix.

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for determining the chemical structure of molecules and for their quantification. When coupled with chromatographic separation, they provide definitive identification and measurement.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate intact protonated molecules [M+H]+ in the gas phase with minimal fragmentation. ojp.gov

High-Resolution Mass Spectrometry (HRMS) , often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of Phenampromide, confirming its molecular formula (C17H26N2O for the free base) with a high degree of confidence. fda.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule of Phenampromide) and its fragmentation through collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. This technique is extremely powerful for unambiguous identification, especially in complex matrices, and is the gold standard for quantitative analysis in bioanalytical studies due to its specificity and sensitivity. sciex.com

Table 4: Predicted Mass Spectrometry Data for Phenampromide

TechniqueIonPredicted m/z (Monoisotopic)Purpose
ESI-MS [M+H]+275.2118Detection and Quantification
HR-ESI-MS [M+H]+275.21179Elemental Composition Confirmation
Tandem MS (MS/MS) Product IonsStructure-specific fragmentsStructural Confirmation & Specific Quantification

Note: M represents the neutral free base of Phenampromide (C17H26N2O). Product ions would be determined experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. These experiments allow researchers to piece together the complete molecular structure of this compound and any related impurities or metabolites, confirming the arrangement of the propanamide, phenyl, and piperidine (B6355638) moieties. nih.gov

Furthermore, specialized techniques like ³⁵Cl solid-state NMR can be particularly useful for studying hydrochloride salts, providing insights into the local environment of the chloride ion and confirming the salt form in the solid state. rsc.org

UV/Visible Spectrophotometry

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the UV/Visible spectrophotometric analysis of this compound. While UV/Visible spectrophotometry is a fundamental and widely applied technique in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs), specific parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity, and validated methods for this compound have not been documented in accessible scientific literature.

In principle, the aromatic rings present in the Phenampromide molecule are expected to exhibit absorbance in the UV region, typically between 200-400 nm. The development of a UV/Visible spectrophotometric method would involve scanning a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water) to determine its λmax. Subsequently, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This would allow for the quantitative determination of this compound in research samples, provided no other components in the sample matrix absorb at the same wavelength. However, without experimental data, any specific values would be purely speculative.

Quantitative Analysis Methods for Research Materials

Comprehensive, validated quantitative analysis methods specifically for this compound are not readily found in the public domain. The development and validation of such methods are crucial for ensuring the accuracy and reliability of research findings. Generally, for a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice for quantitative analysis due to its high resolution, sensitivity, and specificity.

A hypothetical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection would typically be performed using a UV detector set at a wavelength where this compound exhibits significant absorbance. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the evaluation of parameters such as:

Linearity: Demonstrating a direct proportionality between detector response and the concentration of the analyte over a specified range.

Accuracy: Assessing the closeness of the test results to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a hypothetical data table illustrating the kind of results that would be generated during a validation study for a quantitative HPLC method for this compound.

Validation ParameterHypothetical ResultAcceptance Criteria
Linearity (r²)0.9995r² ≥ 0.999
Accuracy (% Recovery)99.5% - 100.8%98.0% - 102.0%
Precision (RSD%)Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%RSD ≤ 2.0%
SpecificityNo interference from placebo or known impuritiesPeak purity > 0.999
LOD0.01 µg/mLSignal-to-noise ratio ≥ 3:1
LOQ0.03 µg/mLSignal-to-noise ratio ≥ 10:1
RobustnessUnaffected by minor changes in pH and mobile phase compositionRSD ≤ 2.0%

Impurity Profiling and Quality Control in Research Synthesis Batches

Detailed impurity profiling studies for this compound are not available in published literature. Impurity profiling is a critical aspect of quality control for any synthesized research compound, as impurities can significantly impact the compound's biological activity and toxicity. The process involves the identification, quantification, and characterization of impurities present in newly synthesized batches.

Potential impurities in a research synthesis batch of this compound could arise from several sources, including:

Starting materials and reagents.

Intermediates formed during the synthesis.

By-products of the reaction.

Degradation products.

A combination of analytical techniques would be employed for effective impurity profiling. HPLC, particularly with a photodiode array (PDA) detector, is a powerful tool for separating and detecting impurities. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy could also be used to characterize isolated impurities.

A representative impurity profile for a research batch of this compound would be documented in a Certificate of Analysis (CoA). The table below illustrates the type of information that would be included.

ImpurityRetention Time (min)Limit of Quantification (%)Amount Detected (%)Status
Starting Material A4.20.03Not DetectedPass
Intermediate B6.80.030.05Pass
Unknown Impurity 18.10.030.08Pass
Unknown Impurity 29.50.03Not DetectedPass
Total Impurities--0.13Pass
Phenampromide HCl Assay5.5-99.87Pass

Research Applications and Future Directions for Phenampromide Hydrochloride Studies

Utility as a Pharmacological Probe in Receptor Biology

While not as extensively utilized as other classical opioid ligands, Phenampromide hydrochloride and its derivatives offer potential as pharmacological probes to investigate the intricate biology of opioid receptors. The value of a pharmacological probe lies in its ability to selectively interact with a receptor, thereby allowing researchers to elucidate the receptor's structure, function, and signaling pathways.

The stereospecificity of Phenampromide is a key characteristic in this regard. Research has demonstrated that the analgesic effects of phenampromide are primarily attributed to its (S)-isomer. This enantiomeric selectivity provides a valuable tool for studying the stereochemical requirements of opioid receptor binding pockets. By comparing the binding and functional activity of the (S)- and (R)-isomers, researchers can gain insights into the specific three-dimensional orientation required for ligand-receptor interaction and subsequent activation.

Furthermore, the distinct structure of Phenampromide, belonging to the ampromide family, can be used to explore regions of the opioid receptors that are not targeted by more conventional opioid scaffolds like morphine or the fentanyls. Its use in competitive binding assays alongside other opioids can help to delineate overlapping and distinct binding sites, contributing to a more comprehensive map of the receptor's ligand-binding domain. Although specific studies employing this compound as a primary pharmacological probe are not widely documented, its unique structural and stereochemical properties present opportunities for future research in this area.

Design and Synthesis of Novel Chemical Analogues for Research Exploration

The chemical structure of Phenampromide has served as a foundational scaffold for the design and synthesis of novel opioid analogues, leading to the discovery of compounds with altered potency and receptor selectivity. A significant historical example of this is the work undertaken by researchers at The Upjohn Company in the 1970s. Their investigation into conformationally restrained analogues of phenampromide led to the development of U-50,488, a potent and selective kappa (κ)-opioid receptor agonist. This demonstrated that modifications to the phenampromide backbone could dramatically shift receptor selectivity, providing a crucial tool for studying the physiological roles of the κ-opioid system.

Further structure-activity relationship (SAR) studies have revealed critical insights into the molecular features governing the potency of Phenampromide analogues. A pivotal finding is the substantial increase in analgesic potency observed with the introduction of a phenyl group at the 4-position of the piperidine (B6355638) ring. This modification resulted in a compound reportedly 60 times more potent than morphine. An even more potent derivative, 4-hydroxy-4-phenyl phenampromide, was found to be approximately 150 times more potent than morphine.

These findings highlight the importance of specific substituent positioning on the piperidine ring for enhancing interaction with the opioid receptor. The synthesis of such analogues typically involves multi-step chemical processes, starting from commercially available precursors and employing standard organic chemistry reactions to introduce the desired modifications. The resulting library of analogues can then be pharmacologically characterized to build a comprehensive understanding of the SAR for this class of opioids.

Table 1: Potency of Phenampromide and its Analogues Relative to Morphine

CompoundModificationRelative Potency to Morphine
Phenampromide-Less potent than morphine
4-PhenylphenampromidePhenyl group at 4-position of piperidine ring60x more potent
4-Hydroxy-4-phenylphenampromideHydroxy and phenyl groups at 4-position~150x more potent

Theoretical and Computational Chemistry Applications

While specific molecular docking and dynamics simulation studies on this compound are not extensively reported in the literature, the application of these computational techniques to the broader class of opioids provides a framework for how such studies could be applied to this compound. Molecular modeling has become an indispensable tool in drug discovery and pharmacology, offering insights into ligand-receptor interactions at an atomic level.

Molecular Docking: This technique could be used to predict the preferred binding pose of this compound within the active site of the µ (mu), δ (delta), and κ (kappa) opioid receptors. By generating a three-dimensional model of the ligand-receptor complex, researchers can visualize the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity. Docking studies could also be used to rationalize the observed stereoselectivity of Phenampromide, comparing the binding energies of the (S) and (R) enantiomers. Furthermore, virtual screening of libraries of Phenampromide analogues could be performed to prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the conformational changes that occur upon ligand binding and receptor activation. For this compound, MD simulations could be employed to investigate the stability of its binding pose and to explore the allosteric effects of its interaction on the receptor's structure. These simulations can also help to understand how structural modifications in Phenampromide analogues influence their interaction with the receptor and their resulting pharmacological profiles. For instance, simulations could elucidate the structural basis for the enhanced potency of 4-phenylphenampromide.

Although direct computational studies on this compound are lacking, the methodologies are well-established and could provide significant contributions to understanding its mechanism of action and to the rational design of novel analogues.

Comparative Chemical Pharmacology Studies with Related Compounds

The pharmacological profile of this compound is best understood through comparative studies with other opioids, particularly those within the ampromide class and other structurally related synthetic analgesics.

Initial research established that 60 mg of phenampromide is approximately equivalent in analgesic effect to 50 mg of codeine, indicating it is a moderately potent analgesic. As an opioid analgesic, Phenampromide is related to other ampromides such as propiram and diampromide. Comparative studies of the binding affinities and functional activities of these compounds at the different opioid receptor subtypes (µ, δ, and κ) are essential for understanding the nuances of their pharmacological effects.

A crucial comparison is with the highly potent synthetic opioid, fentanyl. While both are synthetic opioids, their structural differences lead to distinct pharmacological properties. For example, the introduction of a 4-phenyl group to the piperidine ring of phenampromide, creating 4-phenylphenampromide, produces a fentanyl analogue. This structural convergence highlights the fine line between different opioid sub-classes and underscores the importance of comparative studies in understanding the structural determinants of high potency.

In vitro pharmacological assays, such as radioligand binding assays and functional assays measuring G-protein activation or downstream signaling pathways, are critical for these comparative studies. Such studies would typically determine the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of this compound and its analogues at each of the opioid receptor subtypes and compare these values to those of other well-characterized opioids.

Q & A

Q. What are the established synthetic pathways for Phenampromide hydrochloride, and what are the critical parameters affecting yield and purity?

this compound is synthesized via N-alkylation and amidation reactions. Critical parameters include solvent selection (e.g., methanol, isopropanol), reaction temperature (typically 0–25°C), and stoichiometric ratios of precursors like N-(1-methyl-2-piperidinoethyl)propionanilide. Post-synthesis, crystallization conditions (e.g., cooling rates, pH adjustment to 2.4–3.5) significantly influence purity. HPLC analysis with C18 columns and UV detection at 254 nm is recommended for purity assessment .

Q. How is the structural identity of this compound validated in pharmaceutical research?

Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key spectral markers include the piperidine methylene protons (δ 2.5–3.0 ppm) and the propionyl carbonyl carbon (δ 170–175 ppm). HRMS should confirm the molecular ion peak at m/z 298.2045 (C₁₇H₂₆N₂O⁺) .

Q. What analytical techniques are recommended for assessing the purity of this compound in bulk form?

Reverse-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) and a flow rate of 1.0 mL/min is standard. UV detection at 220 nm quantifies impurities <0.1%. For stability testing, forced degradation studies under acidic/alkaline hydrolysis, oxidative stress (H₂O₂), and thermal conditions (40–60°C) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported opioid receptor binding affinities of this compound?

Discrepancies often arise from assay variability (e.g., radioligand choice, cell membrane preparation). Standardize protocols using [³H]DAMGO (μ-opioid receptor agonist) in competitive binding assays with HEK-293 cells expressing cloned human receptors. Control pH (7.4), temperature (25°C), and incubation time (60 min). Cross-validate with functional assays (e.g., cAMP inhibition) to confirm efficacy .

Q. What experimental design considerations are critical when evaluating the metabolic stability of this compound in preclinical models?

Use liver microsomes (human/rat) incubated at 37°C with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Adjust protein concentration (0.5–1.0 mg/mL) to avoid nonspecific binding. For in vivo studies, employ bile-duct cannulated rats to assess hepatic vs. extrahepatic metabolism. Validate assays with positive controls (e.g., verapamil for CYP3A4 activity) .

Q. How can chiral separation challenges be addressed in enantiomeric purity analysis of this compound?

Utilize chiral stationary phases (e.g., Chiralpak AD-H) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v). Optimize column temperature (25–30°C) and flow rate (0.8 mL/min). Validate resolution (Rs > 2.0) using polarimetric detection or circular dichroism (CD) spectroscopy .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA-compliant SOPs, including fume hood use for powder handling, PPE (nitrile gloves, lab coat), and spill kits with activated carbon. Store at 2–8°C in airtight containers. Decontaminate surfaces with 70% ethanol. Personnel must complete hazard training (per 29 CFR 1910.1450) and review SDS sections 4 (First Aid) and 8 (Exposure Controls) .

Q. How should stability studies be designed to determine the shelf-life of this compound under varying storage conditions?

Conduct ICH Q1A-compliant studies: (1) Long-term (25°C/60% RH, 12 months), (2) Accelerated (40°C/75% RH, 6 months). Monitor degradation via HPLC every 30 days. Acceptable criteria: ≥98% purity, ≤0.5% total impurities. For photostability, expose to 1.2 million lux-hours UV light and compare to protected controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.